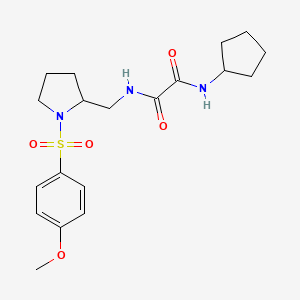

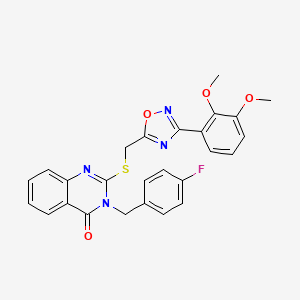

N1-cyclopentyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The structure of this compound is characterized by a pyrrolidine ring, a cyclopentyl group, and a methoxyphenyl sulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions depending on the functional groups present . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications

Structure and Molecular Analysis

- Crystal Structure and Molecular Conformation : The study by Banerjee et al. (2002) explored the crystal structure and molecular conformation of a closely related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide. This research highlighted the compound's potential as an antineoplastic agent, revealing its planar methoxyphenyl ring linked to a carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The findings from X-ray analysis and AM1 molecular orbital methods offer insights into the structural characteristics of similar compounds (Banerjee et al., 2002).

Synthetic Methodologies and Chemical Transformations

- Sulfonylation and Cyclization : Dong et al. (2020) reported a dearomative tandem spiro-cyclization reaction producing sulfonylated spiro[indole-3,3'-pyrrolidines] with good functional group tolerance. This synthesis method could potentially be applied to the synthesis of related compounds, showcasing the versatility in forming complex structures with sulfonyl groups (Dong et al., 2020).

Biochemical Applications and Analysis

- Insecticide Metabolism and Resistance : Sparks et al. (2012) investigated the differential metabolism of sulfoximine and neonicotinoid insecticides by Drosophila melanogaster monooxygenase CYP6G1. This study provides a biochemical perspective on the metabolism of novel insect control agents, contributing to the understanding of cross-resistance mechanisms in pest insects (Sparks et al., 2012).

Photocatalytic Applications

- Singlet Oxygen Generation and Photooxidation : Li and Ye (2019) explored the efficient generation of singlet oxygen and the photooxidation of sulfide into sulfoxide by tuning the ancillary ligands of bicyclometalated Iridium(III) complexes. This research provides insights into the photocatalytic activity of sulfonyl-containing compounds, which may inspire the development of novel photocatalysts (Li & Ye, 2019).

properties

IUPAC Name |

N'-cyclopentyl-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S/c1-27-16-8-10-17(11-9-16)28(25,26)22-12-4-7-15(22)13-20-18(23)19(24)21-14-5-2-3-6-14/h8-11,14-15H,2-7,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXPZWUXUYGEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)